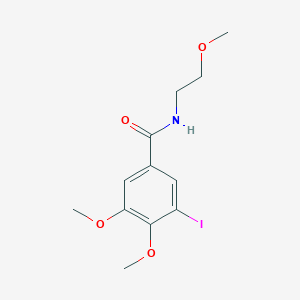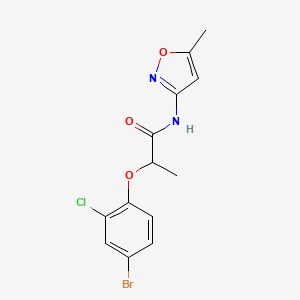
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiadiazole compounds involves various chemical strategies and precursors. While specific details on the synthesis of the exact compound may not be readily available, similar thiadiazole derivatives have been synthesized through reactions involving thiadiazole moieties with other chemical groups, indicating a multi-step synthetic route that may include amidation, nitration, and condensation reactions. For instance, the synthesis of thiadiazole derivatives involves intricate steps, including the creation of the thiadiazole ring and subsequent functionalization with various groups to achieve the desired compound (Gomha et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography studies on related compounds provide insights into their crystalline structure and intermolecular interactions, such as hydrogen bonding, that can affect their reactivity and stability. For example, the crystal structure of similar thiadiazole derivatives reveals specific spatial arrangements and bonding patterns that could be extrapolated to understand the structural aspects of the compound (Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions, which can be leveraged to introduce new functional groups or modify the compound's structure. These reactions are crucial for the synthesis of novel derivatives with enhanced or desired properties. For example, the reactivity of thiadiazole rings towards nucleophiles has been exploited to synthesize a wide range of derivatives with potential biological activities (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the nature of substituents attached to the thiadiazole ring. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as their redox behavior, acidity/basicity, and reactivity towards different chemical reagents, are determined by the electronic structure of the thiadiazole ring and the attached functional groups. Understanding these properties is critical for predicting the compound's behavior in chemical reactions and potential interactions with biological targets.
References
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S/c1-8-17-18-15(26-8)16-11(21)6-3-7-19-13(22)9-4-2-5-10(20(24)25)12(9)14(19)23/h2,4-5H,3,6-7H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMVENZPUJCTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4544357.png)
![3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4544366.png)
![N-(tert-butyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4544373.png)
![6-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544377.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B4544398.png)
![5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B4544405.png)


![3-[4-(4-methyl-1-piperidinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544417.png)
![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4544434.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4544446.png)

![methyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544464.png)